3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
Overview
Description
3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have significant pharmaceutical and industrial applications due to their diverse biological activities. The compound this compound is particularly interesting due to its potential antimicrobial, antitumoral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide typically involves the reaction of benzofurazan 1-oxide with α-aryl- or α-(2-furyl)-β-(5-nitro-2-furyl)-vinylamines and aryl or 2-furyl 5-nitro-2-furfuryl ketones. Primary and tertiary enamines are useful in this reaction. A one-pot synthesis method from 2-[β-(5-nitro-2-furyl) ethynyl] furan has been examined, yielding the compound in 11% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles and scalable synthetic routes involving readily available starting materials and mild reaction conditions are preferred for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which exhibit enhanced biological activities.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoxaline structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified biological activities, such as enhanced antimicrobial or antitumoral properties .
Scientific Research Applications
3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Antitumoral Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antimicrobial growth promoter used in veterinary medicine.
Echinomycin: An antitumoral antibiotic with a similar quinoxaline structure.
Atinoleutin: Another quinoxaline derivative with antitumoral properties.
Uniqueness
3-(Furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide is unique due to its combination of a furan ring and a quinoxaline N-oxide structure, which imparts distinct biological activities compared to other quinoxaline derivatives .
Properties
IUPAC Name |
3-(furan-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-13-8-11(12-6-3-7-17-12)14(16)10-5-2-1-4-9(10)13/h3,6-10H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCJQHXSDJKNTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(=C[N+]2=O)C3=CC=CO3)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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